(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Description

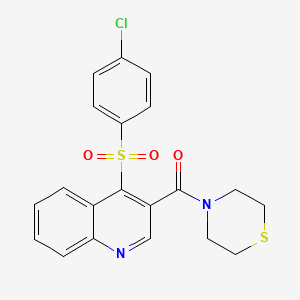

The compound “(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” features a quinoline core substituted at the 3-position with a thiomorpholino methanone group and at the 4-position with a 4-chlorophenyl sulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, influencing the quinoline ring’s electronic properties, while the thiomorpholino group (a six-membered ring containing one sulfur and three nitrogen atoms) enhances lipophilicity compared to morpholine analogs.

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-14-5-7-15(8-6-14)28(25,26)19-16-3-1-2-4-18(16)22-13-17(19)20(24)23-9-11-27-12-10-23/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSAKFRSBGODRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid.

Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached via nucleophilic substitution reactions, often using thiomorpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogues

Biological Activity

Overview

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound notable for its diverse biological activities. This compound features a quinoline core substituted with a sulfonyl group and a thiomorpholine moiety, which contribute to its pharmacological potential. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClNOS, with a molecular weight of approximately 351.83 g/mol. The structure includes:

- Quinoline core : A bicyclic structure known for various biological activities.

- Sulfonyl group : Enhances solubility and biological interactions.

- Thiomorpholine moiety : Imparts unique chemical properties affecting binding affinity and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding to these targets modulates their activity, leading to various biological outcomes such as:

- Enzyme inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Antimicrobial activity : It exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

Antimicrobial Activity

Research indicates that this compound displays moderate to strong antibacterial activity. A study highlighted its effectiveness against multiple bacterial strains, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation, making it a candidate for further research in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase, suggesting potential applications in treating conditions like ulcers and Alzheimer's disease .

Synthesis and Testing

A series of experiments were conducted to synthesize this compound, followed by biological testing:

- Synthesis : The compound was synthesized via multi-step organic reactions involving the formation of the quinoline core, introduction of the sulfonyl group, and attachment of the thiomorpholine moiety .

- Biological Testing :

Comparative Studies

Comparative studies with similar compounds revealed that this compound possesses unique properties due to the thiomorpholine group. This uniqueness can influence its reactivity and binding affinity compared to analogs like (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.